molecular formula C8H8N2S B078985 2-Amino-5-methylbenzothiazole CAS No. 14779-17-0

2-Amino-5-methylbenzothiazole

Cat. No. B078985
CAS RN: 14779-17-0
M. Wt: 164.23 g/mol
InChI Key: MELAGXOBBSTJPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-5-methylbenzothiazole and related compounds can be achieved through various methods. One efficient approach involves the iodine-catalyzed and oxygen-promoted cascade reactions of isothiocyanatobenzenes with amines. This metal-free process results in the formation of 2-aminobenzothiazoles, including derivatives like 2-Amino-5-methylbenzothiazole, under environmentally benign conditions, eliminating the need for hazardous oxidants and expensive transition-metal catalysts (Xu et al., 2017). Another method involves the reaction of anilines with sulfur monochloride and isocyanides, showcasing a different route for synthesizing 2-aminobenzothiazoles from Herz compounds (Neo et al., 2011).

Molecular Structure Analysis

The molecular structure of 2-Amino-5-methylbenzothiazole has been elucidated using techniques such as FT-IR and X-ray Diffraction. Studies have shown the importance of non-covalent interactions in determining the supramolecular structure of molecular salts derived from 2-amino-4-methylbenzothiazole and similar compounds. These interactions, including hydrogen bonding and charge-assisted bonding, play a crucial role in the stability and reactivity of these molecules (Hanif et al., 2020).

Chemical Reactions and Properties

2-Amino-5-methylbenzothiazole participates in various chemical reactions due to its active amino group and the nitrogen atom in the thiazole ring. These functionalities allow it to undergo nucleophilic substitution reactions, forming complex structures. The compound's reactivity has been studied through its interactions with superelectrophilic compounds, demonstrating its versatility as both a nitrogen and carbon nucleophile in organic synthesis (Forlani et al., 2006).

Physical Properties Analysis

The physical properties of 2-Amino-5-methylbenzothiazole, such as solubility, melting point, and stability, are influenced by its molecular structure. While specific studies on these physical properties are less common, they can be inferred from the general behavior of benzothiazole derivatives. These compounds typically exhibit moderate solubility in common organic solvents and stability under standard conditions.

Chemical Properties Analysis

2-Amino-5-methylbenzothiazole's chemical properties are characterized by its reactivity towards electrophiles, nucleophiles, and radicals. Its ability to participate in cyclization reactions, forming fused heterocycles, and its role as an intermediate in synthesizing various biologically active molecules highlight its chemical versatility. The compound's behavior in metal-free synthesis processes and its interaction with different catalysts and reagents underline its utility in organic synthesis (Saha et al., 2009).

Scientific Research Applications

“2-Amino-5-methylbenzothiazole” is a derivative of benzothiazole, which is a bicyclic heterocycle with fused benzene and thiazole rings . Benzothiazoles, including 2-aminobenzothiazole and its derivatives, are of great synthetic potential for synthesizing various heterocyclic systems, including fused and spirocyclic compounds . They are biologically active and industrially demanded compounds .

The synthesis methods of these compounds can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles .

Benzothiazoles play a key role in the design of biologically active compounds . They exhibit a pronounced spectrum of biological activity, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, anti-depressant, anticonvulsant, antianginal, anti-tumor, immunomodulatory effects . BTA derivatives also have anthelmintic, antimalarial, fungicidal, insecticidal, and herbicidal effects .

  • Synthetic Organic Chemistry : 2-Aminobenzothiazole serves as a reactant or a reaction intermediate for affording various fused heterocycles . The NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .

  • Pharmaceutical Chemistry : 2-Aminobenzothiazole and its derivatives have been found to possess a wide range of pharmacological properties . They exhibit anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, falcipain inhibitors, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, antiepileptic drugs activities .

  • Industrial Applications : 2-Aryl benzothiazoles, a derivative of 2-Aminobenzothiazole, have gigantic biological and industrial applications . For instance, 2-(benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives act as fluorescent pigment dyeing substrates and also possess β-D-galactosidase activities . They are used in bacterial detection , DNG gyrase inhibitors , anti-tumor , anti-melanogenesis , anti-proliferative , anti-tumor imaging agents , and as fluorescent probes for analyte detection .

  • Heterocyclic Compounds : In the past few decades, heterocyclic compounds and their derivatives have gained popularity due to their prominent medicinal importance . The versatile and synthetically accessible 2-aminobenzothiazole scaffolds are quite fascinating for multiple applications in both synthetic organic chemistry and biological fields due to their potent pharmacological activities .

  • Fabrication of Biologically Active Drugs : This compound plays a significant role in the fabrication of 2-arylbenzothiazoles through different synthetic pathways . These 2-arylbenzothiazoles have enormous biological applications , such as anti-bacterial , anti-fungal , anti-oxidant , anti-microbial , anti-proliferative , anti-convulsant , falcipain inhibitors , anti-HIV , anti-parkinson , anti-diabetic , anti-leishmanial , angiogenesis inhibitors , anti-malarial , hypoglycemic activity , anti-inflammatory , endothelial lipase inhibitors , antiepileptic drugs , etc.

  • Electrophosphorescent Emitter in OLEDs : 2-Arylbenzothiazoles, a derivative of 2-Aminobenzothiazole, are also used as electrophosphorescent emitter in OLEDs .

Safety And Hazards

The safety and hazards of “2-Amino-5-methylbenzothiazole” are not fully known. It is recommended to handle the compound with care and follow appropriate safety measures .

Future Directions

The future directions of “2-Amino-5-methylbenzothiazole” research could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities . The development of new pharmaceutical drugs based on “2-Amino-5-methylbenzothiazole” could also be a promising area of research .

properties

IUPAC Name

5-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-5-2-3-7-6(4-5)10-8(9)11-7/h2-4H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELAGXOBBSTJPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163800
Record name Benzothiazole, 2-amino-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-methylbenzothiazole

CAS RN

14779-17-0
Record name 5-Methyl-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14779-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-benzothiazolamine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014779170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-methylbenzothiazole
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Record name Benzothiazole, 2-amino-5-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYL-2-BENZOTHIAZOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C5GV4TQ4N
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
НН Тонких, А Страков, М Петрова - Chemistry of Heterocyclic …, 2023 - hgs.osi.lv
We have obtained the corresponding N-monosubstituted 6-aminomethylene-5-oxo-2-phenyl-5, 6, 7, 8-tetrahydroquinazolines by transamination of 6-dimethylaminomethylene-5-oxo-2-…
Number of citations: 1 hgs.osi.lv
NN Tonkikh, A Strakovs, M Petrova - Chemistry of Heterocyclic …, 2005 - Springer
We have obtained the corresponding N-monosubstituted 6-aminomethylene-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinazolines by transamination of 6-dimethylaminomethylene-5-oxo-2-…
Number of citations: 1 link.springer.com
X Chen, AD Patterson, GH Perdew, IA Murray… - Journal of Functional …, 2023 - Elsevier
Diet-derived aryl hydrocarbon receptor (AHR) ligands have potential to maintain gut health. However, among the myriad bioactive compounds from foods, identifying novel functional …
Number of citations: 0 www.sciencedirect.com
X Fan, C Zhu, G Zhang - Analyst, 1998 - pubs.rsc.org
… 2-Amino-5-methylbenzothiazole (3.3 g) was dissolved in 4 ml of formic acid and 8 ml of concentrated sulfuric acid, then 14 ml of water were added. To this solution was added dropwise …
Number of citations: 57 pubs.rsc.org
S Bondock, W Fadaly, MA Metwally - Journal of Sulfur Chemistry, 2009 - Taylor & Francis
… The reaction of 2-amino-5-methylbenzothiazole 2n with aryl isothiocyanates in benzene afforded 2-benzothiazolyl thiocarbamates 51, which cyclized with 2-chloropropionic acid in …
Number of citations: 59 www.tandfonline.com
I Zadrożna, M Wierzbicki… - Journal of applied …, 2006 - Wiley Online Library
… The lowest value of intrinsic viscosity was determined for the polymer with 4% concentration of a special monomer based on bisphenol A and 2-amino-5-methylbenzothiazole [PAR 19]. …
Number of citations: 1 onlinelibrary.wiley.com
M Kumar, K Sharma, DK Sharma, AK Arya - Tetrahedron Letters, 2013 - Elsevier
An efficient and diversity oriented one-pot three component sequential synthetic method has been presented for the synthesis of 3-benzothiazolyl-2-styrylquinazolin-4(3H)-ones. The …
Number of citations: 29 www.sciencedirect.com

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